

In-depth Technical Guide: 6-thiophen-2-yl-1H-indole

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Compound of Interest

Compound Name: 6-thiophen-2-yl-1H-indole

Cat. No.: B1352657

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CAS Number: 243972-30-7

This technical guide provides a comprehensive overview of **6-thiophen-2-yl-1H-indole**, a heterocyclic compound of interest to researchers and drug development professionals. This document outlines its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.

Chemical and Physical Properties

6-thiophen-2-yl-1H-indole is a bifunctional molecule containing both an indole and a thiophene ring system. These structural features are prevalent in many biologically active compounds.^{[1][2]} The physical and chemical properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	243972-30-7	[3]
Molecular Formula	C ₁₂ H ₉ NS	[3]
Molecular Weight	199.27 g/mol	[3]
IUPAC Name	6-(thiophen-2-yl)-1H-indole	[3]
Canonical SMILES	<chem>C1=CSC(=C1)C2=CC3=C(C=C2)C=CN3</chem>	[3]
InChI	InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H	[3]
InChIKey	KIHGQIOEKNMYHK-UHFFFAOYSA-N	[3]

Synthesis

The synthesis of **6-thiophen-2-yl-1H-indole** can be achieved through various synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient approach. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the synthesis of aryl-substituted indoles via Suzuki-Miyaura coupling is as follows:

Materials:

- 6-Bromo-1H-indole (or other suitable halogenated indole precursor)
- Thiophen-2-ylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

- Base (e.g., K_2CO_3 , Na_2CO_3 , K_3PO_4)
- Solvent (e.g., dioxane, DME, toluene, ethanol/water mixture)

Procedure:

- To a reaction vessel, add 6-bromo-1H-indole (1 equivalent), thiophen-2-ylboronic acid (1.2-1.5 equivalents), and a suitable base (2-3 equivalents).
- Add the chosen solvent system to the vessel.
- Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Add the palladium catalyst (typically 1-5 mol%) to the mixture.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **6-thiophen-2-yl-1H-indole**.

Logical Workflow for Suzuki-Miyaura Coupling:



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Suzuki-Miyaura cross-coupling workflow.

Spectroscopic Data

While specific, experimentally obtained spectra for **6-thiophen-2-yl-1H-indole** are not readily available in the public domain, the expected spectroscopic characteristics can be inferred from data on closely related compounds and general principles of NMR and mass spectrometry.

Expected ^1H NMR Spectral Features:

The ^1H NMR spectrum is expected to show signals corresponding to the protons on both the indole and thiophene rings. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons on the indole and thiophene rings would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions and the electronic effects of the substituent.

Expected ^{13}C NMR Spectral Features:

The ^{13}C NMR spectrum will display signals for all twelve carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by their hybridization and electronic environment.

Expected Mass Spectrum:

The mass spectrum should show a molecular ion peak (M^+) at m/z corresponding to the molecular weight of the compound (199.27 g/mol). Fragmentation patterns would likely involve the cleavage of the bond between the indole and thiophene rings.

Expected IR Spectrum:

The IR spectrum is expected to show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm^{-1} . Aromatic C-H stretching vibrations would be observed around 3000-3100 cm^{-1} , and C=C stretching vibrations for the aromatic rings would appear in the 1400-1600 cm^{-1} region. The C-S stretching vibration of the thiophene ring may be observed in the fingerprint region.

Potential Biological Activities and Signaling Pathways

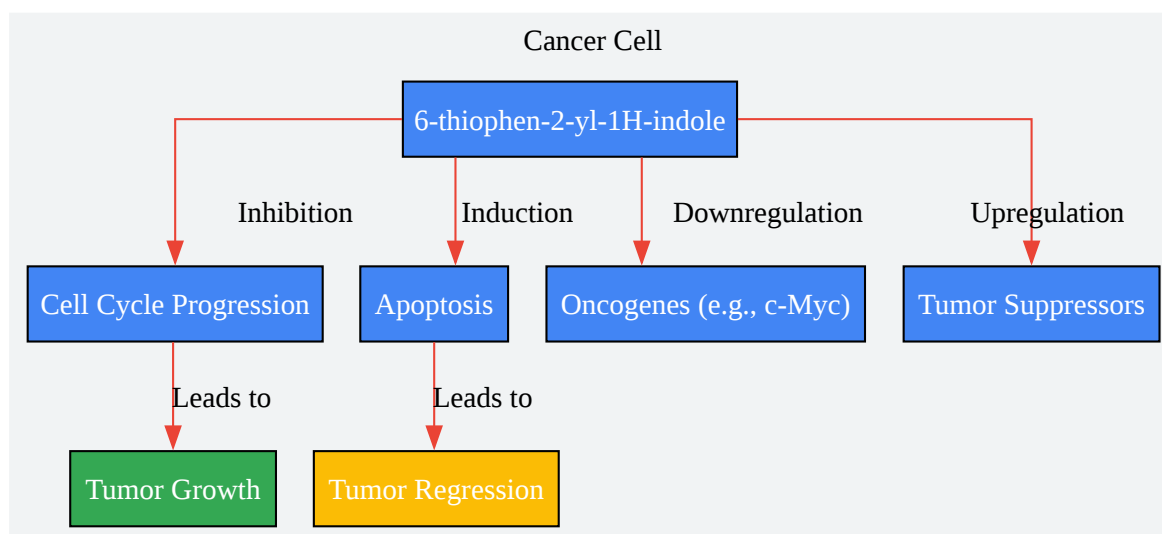
While direct biological data for **6-thiophen-2-yl-1H-indole** is limited, the thiophene-indole scaffold is a well-known pharmacophore present in numerous compounds with diverse biological activities, including anticancer and antiviral properties.[4]

Derivatives of 2-(thiophen-2-yl)-1H-indole have demonstrated potent anticancer activity against various cancer cell lines.[4] For instance, certain derivatives have been shown to induce cell cycle arrest and apoptosis in human colon carcinoma (HCT-116) cells.[4] The proposed mechanism of action for some of these compounds involves the downregulation of oncogenic microRNAs and key signaling molecules like IL-6 and c-Myc.[4]

Additionally, other derivatives of 2-(thiophen-2-yl)-1H-indole have been investigated as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the life cycle of the human immunodeficiency virus.

Hypothesized Signaling Pathway for Anticancer Activity:

Based on the activity of related compounds, a potential signaling pathway for the anticancer effects of **6-thiophen-2-yl-1H-indole** could involve the modulation of cell cycle regulatory proteins and apoptosis-related factors.



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Hypothesized anticancer signaling pathway.

Conclusion

6-thiophen-2-yl-1H-indole represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible through established methods like the Suzuki-Miyaura cross-coupling. While specific biological data for this particular isomer is still emerging, the known activities of related thiophene-indole derivatives suggest its potential as an anticancer or antiviral agent. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound.

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